molecular formula C24H14ClNO5S4 B11630443 4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B11630443
M. Wt: 560.1 g/mol
InChI Key: DIIKLWQGEAIVON-PDGQHHTCSA-N
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Description

4-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzoxathiol ring, and a thiazolidinyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxathiol ring, followed by the introduction of the chlorophenyl group. The thiazolidinyl propanoate moiety is then synthesized and coupled with the benzoxathiol intermediate under specific reaction conditions, such as controlled temperature and pH, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl acetate
  • 4-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl methyl ester
  • 4-(2-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl ester

Uniqueness

Compared to similar compounds, 4-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOATE stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and application.

Properties

Molecular Formula

C24H14ClNO5S4

Molecular Weight

560.1 g/mol

IUPAC Name

[4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C24H14ClNO5S4/c25-15-6-2-1-5-14(15)20-16(7-8-17-21(20)35-24(29)31-17)30-19(27)9-10-26-22(28)18(34-23(26)32)12-13-4-3-11-33-13/h1-8,11-12H,9-10H2/b18-12-

InChI Key

DIIKLWQGEAIVON-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)CCN4C(=O)/C(=C/C5=CC=CS5)/SC4=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)CCN4C(=O)C(=CC5=CC=CS5)SC4=S)Cl

Origin of Product

United States

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